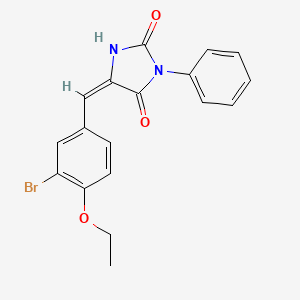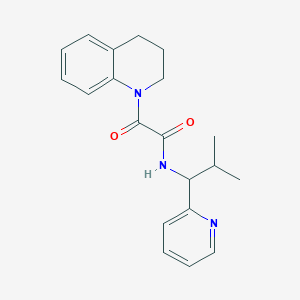
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as BPI, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. BPI is a member of the imidazolidinedione family, which is characterized by a five-membered ring structure containing two nitrogen atoms. BPI has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mechanism of Action
The mechanism of action of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory disease. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been found to have anticonvulsant properties, and has been investigated for its potential as a treatment for epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is its versatility in scientific research. It has been shown to have a range of biological activities, making it a valuable tool in the study of various biological processes. However, one of the limitations of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, and caution should be taken when handling and using 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in laboratory experiments.
Future Directions
There are a number of future directions for research involving 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of interest is the development of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Further research is also needed to fully understand the mechanism of action of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione and its effects on various biological processes.
Synthesis Methods
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized using a variety of methods, including the reaction of 3-bromo-4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then reacted with ethyl acetoacetate to form 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. Other methods involve the reaction of 3-bromo-4-ethoxybenzaldehyde with phenylurea followed by cyclization with ethyl acetoacetate.
Scientific Research Applications
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
properties
IUPAC Name |
(5E)-5-[(3-bromo-4-ethoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-24-16-9-8-12(10-14(16)19)11-15-17(22)21(18(23)20-15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,23)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEONULDVDENPU-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375456.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5375463.png)
![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375466.png)
![5-{2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5375468.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)


![3-{[(2R*,5S*)-2,5-dimethylpyrrolidin-1-yl]carbonyl}-5-[(3-methoxyphenoxy)methyl]isoxazole](/img/structure/B5375533.png)
![N,N-dimethyl-2-phenyl-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5375543.png)
![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)
